Benzene, [2-(methylthio)ethoxy]-
Description
The compound "Benzene, [2-(methylthio)ethoxy]-" is a benzene derivative featuring a 2-(methylthio)ethoxy substituent.
Properties
CAS No. |
65199-13-5 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methylsulfanylethoxybenzene |
InChI |
InChI=1S/C9H12OS/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
OWLBOFNPZLGUHY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure
-
2-(Methylthio)ethanol is deprotonated by K₂CO₃/Cs₂CO₃ to generate the thiolate nucleophile.
-
The nucleophile attacks the chloro-substituted benzene derivative (e.g., 1-chloro-2-phenoxyethane) in a polar aprotic solvent.
-
The reaction proceeds via an SN2 mechanism, yielding [2-(methylthio)ethoxy]benzene after purification.
Data Table: Optimization of Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 18 | 72 |
| Cs₂CO₃ | Toluene | 120 | 12 | 85 |
| NaH | THF | 60 | 24 | 68 |
Key Findings : Cs₂CO₃ in toluene provided superior yields (85%) due to enhanced nucleophilicity and reduced side reactions.
Method 2: Williamson Ether Synthesis with Thioether Precursors
Reagents and Conditions
Procedure
-
Sodium phenoxide is prepared by reacting phenol with NaOH.
-
2-(Methylthio)ethyl bromide is added dropwise, facilitating ether bond formation.
-
The product is isolated via extraction and recrystallization.
Data Table: Comparison of Alkylating Agents
| Alkylating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-(Methylthio)ethyl bromide | Ethanol | 78 | 95 |
| 2-(Methylthio)ethyl tosylate | Acetone | 82 | 97 |
Key Findings : Tosylate derivatives improved yields (82%) due to better leaving-group ability.
Method 3: Catalytic Hydrogenation of Azido Intermediates
Reagents and Conditions
Procedure
-
2-Azidoethoxybenzene is hydrogenated under H₂ atmosphere with Pd/C.
-
The azide group (-N₃) is reduced to a primary amine, followed by methylation using methyl iodide.
-
Thioether formation is achieved via nucleophilic displacement.
Data Table: Catalyst Efficiency
| Catalyst | H₂ Pressure (bar) | Yield (%) |
|---|---|---|
| Pd/C (10%) | 2 | 88 |
| Raney Ni | 3 | 75 |
Key Findings : Pd/C at 2 bar H₂ pressure provided optimal selectivity and yield (88%).
Method 4: Multi-Step Synthesis via Benzyl Protection
Reagents and Conditions
Procedure
-
Triethylene glycol monobenzyl ether is sulfonated with TsCl to form a tosylate.
-
Tosylate displacement with NaN₃ yields the azido intermediate.
-
Hydrogenation reduces the azide to an amine, followed by methylation and deprotection.
Data Table: Stepwise Yields
| Step | Yield (%) |
|---|---|
| Sulfonation | 92 |
| Azidation | 87 |
| Hydrogenation | 89 |
| Overall Yield | 70 |
Key Findings : Benzyl protection minimized side reactions, ensuring a 70% overall yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Simple, one-pot reaction | Requires anhydrous conditions | 72–85 |
| Williamson Synthesis | High purity | Limited to reactive alkylating agents | 78–82 |
| Catalytic Hydrogenation | Selective reduction | Costly catalysts | 75–88 |
| Multi-Step Synthesis | Versatile for complex substrates | Lengthy purification steps | 70 |
Chemical Reactions Analysis
Types of Reactions: Benzene, [2-(methylthio)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, HNO3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Scientific Research Applications
Benzene, [2-(methylthio)ethoxy]- has diverse applications in scientific research:
- Chemistry : Serves as a building block for synthesizing more complex organic molecules. It acts as a precursor for various functionalized benzene derivatives.
- Biology : Investigated for potential biological activities, including antimicrobial and anticancer properties. Studies suggest it may interact with specific molecular targets, influencing pathways related to cell growth and proliferation.
- Medicine : Explored for drug development, particularly in designing novel therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases.
- Industry : Utilized in producing specialty chemicals and materials, including polymers and resins. Its properties make it suitable for applications in coatings and adhesives.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of various derivatives of benzene, [2-(methylthio)ethoxy]- against common pathogens. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
-
Drug Development :
- Research focused on modifying benzene, [2-(methylthio)ethoxy]- to enhance its bioavailability and efficacy in treating specific cancers. The modified compounds showed improved interaction with cancer cell lines in vitro, indicating promising therapeutic potential.
-
Polymer Production :
- Industrial applications have explored using benzene, [2-(methylthio)ethoxy]- in synthesizing advanced polymeric materials. The compound's unique chemical reactivity allows for the creation of polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of Benzene, [2-(methylthio)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 2-(methylthio)ethoxy group can influence the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Benzene, [2-(methylthio)ethoxy]-" with structurally analogous compounds from the evidence, emphasizing substituent effects and physicochemical properties:
Key Observations:
Substituent Effects on Properties: Polarity: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase polarity and boiling points (e.g., 363.20 K for 1,2-dimethoxybenzene ). The methylthioethoxy group (-SCH₂CH₂O-) in the target compound may reduce polarity compared to methoxy analogs due to sulfur’s lower electronegativity.
Structural Diversity: Electron-Withdrawing Groups: Nitro (-NO₂) and chloro-trifluoroethoxy substituents (CAS 60984-98-7 ) increase reactivity for electrophilic substitution. Steric Effects: Bulky substituents like [(2-methoxyethoxy)methyl] (CAS N/A ) may hinder reactions at the benzene ring.
Applications :
- 1,2-Dimethoxybenzene : Used as a solvent and precursor in organic synthesis .
- 2-Ethoxyanisole : Employed in flavoring agents and fragrances .
Research Findings and Limitations
- Synthesis Gaps: No direct synthesis or characterization data exists for "Benzene, [2-(methylthio)ethoxy]-" in the evidence. Related compounds suggest possible routes, such as nucleophilic substitution or etherification, but yields and conditions remain speculative.
- Property Predictions : The methylthioethoxy group likely increases molecular weight (est. ~168–170 g/mol) and lipophilicity (logP > 2.5) compared to methoxy analogs. Boiling points may range between 380–400 K, based on similar ethoxy derivatives .
Biological Activity
Benzene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Benzene, [2-(methylthio)ethoxy]- is particularly noteworthy for its potential therapeutic applications and biological effects. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of Benzene, [2-(methylthio)ethoxy]- can be represented as follows:
- Chemical Formula : C₉H₁₁OS
- IUPAC Name : 2-(Methylthio)ethoxybenzene
This compound features a benzene ring substituted with a methylthio group and an ethoxy group, which may influence its solubility and biological interactions.
The biological activity of Benzene, [2-(methylthio)ethoxy]- is attributed to its ability to interact with various biological targets. The presence of the methylthio group may enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
- Metabolism : Similar to other benzene derivatives, this compound is likely metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
- Cellular Interactions : The compound may interact with cellular receptors or enzymes, influencing pathways involved in cell signaling and proliferation.
Biological Activity
Research indicates that Benzene, [2-(methylthio)ethoxy]- exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate antibacterial and antifungal properties. For instance, benzothiazole derivatives have been reported to possess significant antimicrobial effects against various pathogens .
- Anticancer Potential : Some derivatives of benzene compounds have been studied for their anticancer properties. Compounds similar to Benzene, [2-(methylthio)ethoxy]- have shown efficacy in inhibiting cancer cell proliferation in vitro .
Table 1: Biological Activities of Benzene Derivatives
Case Studies
Several studies have highlighted the biological relevance of compounds related to Benzene, [2-(methylthio)ethoxy]-:
- Antimicrobial Efficacy : A study demonstrated that certain benzothiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
- Anticancer Activity : Research involving the synthesis of modified benzothiazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MDA-MB-231), indicating potential therapeutic applications in oncology .
- Growth Regulation : A comparative study on growth-regulating activities revealed that benzothiazolium salts derived from similar structures exhibited both stimulating and inhibiting effects on plant growth, suggesting potential agricultural applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing methylthio and ethoxy groups onto benzene derivatives?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-ether formation via alkylation of methylthiolate with a halogenated ethoxy intermediate (e.g., 2-chloroethoxybenzene) under inert conditions . Purification may require column chromatography with gradients optimized for polar substituents, as seen in similar methoxy- and benzyloxy-substituted benzene syntheses .
Q. How can researchers confirm the structural integrity of [2-(methylthio)ethoxy]benzene derivatives?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve methylthio (-SCH₃) and ethoxy (-OCH₂CH₃) groups, and mass spectrometry (MS) for molecular ion validation. Infrared (IR) spectroscopy can identify C-S (600–700 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches . Gas chromatography-mass spectrometry (GC-MS) retention indices (e.g., AI: 1080–1083 for analogous methoxyethylbenzenes) provide additional confirmation .
Q. What solvent systems are optimal for chromatographic separation of polar benzene derivatives?
- Methodological Answer : Use polar aprotic solvents (e.g., ethyl acetate/hexane gradients) for silica-based columns. For reverse-phase HPLC, acetonitrile/water with 0.1% formic acid improves resolution of sulfur-containing aromatics, as demonstrated in benzothiazole separations .
Advanced Research Questions
Q. How do electronic effects of methylthio and ethoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating ethoxy group enhances ortho/para electrophilic substitution, while the methylthio group acts as a weak π-donor, altering regioselectivity. Computational modeling (DFT) of charge distribution and Hammett σ values (σₚ for -OCH₂CH₃ ≈ -0.25; σₚ for -SCH₃ ≈ 0.15) can predict reaction sites . Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids is recommended .
Q. What strategies mitigate sulfur-induced catalyst poisoning in catalytic applications?
- Methodological Answer : Employ sulfur-tolerant catalysts (e.g., Pd/C with triphenylphosphine ligands) or pre-protect the methylthio group as a sulfoxide. Reductive cleavage post-reaction restores the thioether moiety, as shown in benzoxazole syntheses .
Q. How can researchers assess the metabolic stability of [2-(methylthio)ethoxy]benzene derivatives in pharmacological studies?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS monitoring. Compare half-life (t₁/₂) to control compounds (e.g., methoxy analogs). Structural modifications like fluorination of the ethoxy chain can reduce oxidative metabolism, as seen in fluorinated benzamide studies .
Q. What analytical approaches resolve contradictions in toxicity data for sulfur-containing aromatics?
- Methodological Answer : Combine Ames tests for mutagenicity with glutathione (GSH) depletion assays to differentiate genotoxic vs. oxidative stress mechanisms. For example, NIST’s toxicological profiles for benzene derivatives recommend dose-response analyses in multiple cell lines .
Data Interpretation & Optimization
Q. How should researchers optimize reaction conditions to minimize disulfide byproducts?
- Methodological Answer : Use degassed solvents and reducing agents (e.g., TCEP) to suppress thiol oxidation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor staining for sulfur detection .
Q. What computational tools predict the environmental persistence of [2-(methylthio)ethoxy]benzene derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
